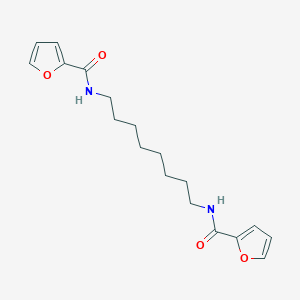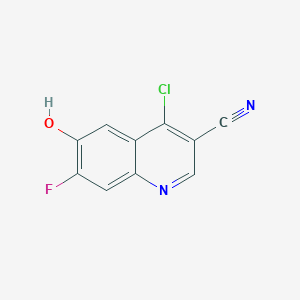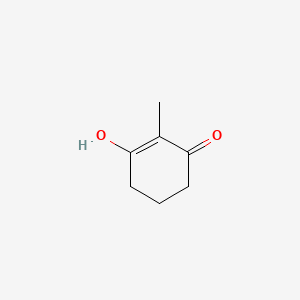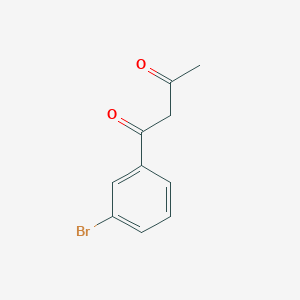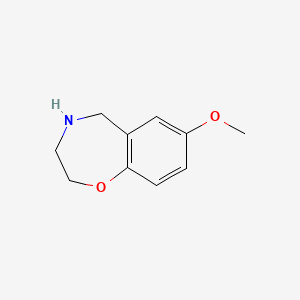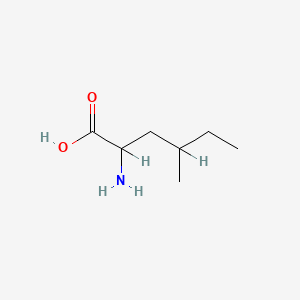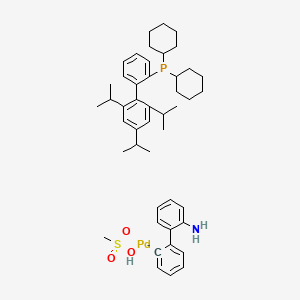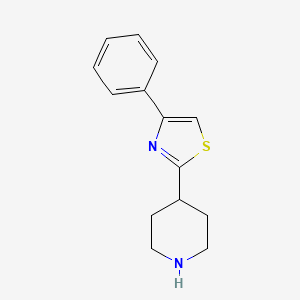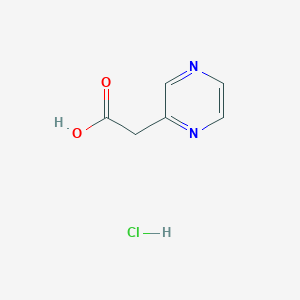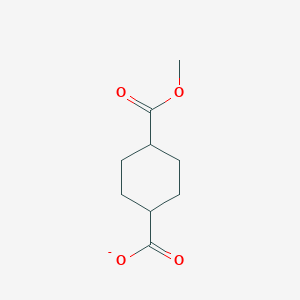
1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, cis- is an organic compound with the molecular formula C9H14O4. It is a derivative of 1,4-cyclohexanedicarboxylic acid, where one of the carboxyl groups is esterified with methanol. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, cis- can be synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:
C6H10(COOH)2+CH3OH→C6H10(COOH)(COOCH3)+H2O
Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, cis- undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid using aqueous acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Hydrolysis: 1,4-Cyclohexanedicarboxylic acid.
Reduction: 1,4-Cyclohexanedimethanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, cis- has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, contributing to materials with enhanced mechanical properties and thermal stability.
Materials Science: The compound is utilized in the production of coatings and adhesives, providing improved weatherability and impact resistance.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Research: The compound is studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 1,4-cyclohexanedicarboxylic acid, monomethyl ester depends on its specific application. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. In biological systems, its ester group can be hydrolyzed to release the active carboxylic acid, which can interact with biological targets through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, cis- can be compared with other similar compounds, such as:
1,4-Cyclohexanedicarboxylic acid: The parent compound with two carboxylic acid groups.
1,4-Cyclohexanedimethanol: The reduced form with two hydroxyl groups.
Dimethyl 1,4-cyclohexanedicarboxylate: The fully esterified form with two methyl ester groups.
Uniqueness: 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, cis- is unique due to its partial esterification, which allows it to participate in a variety of chemical reactions while retaining one carboxylic acid group for further functionalization .
Properties
Molecular Formula |
C9H13O4- |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-methoxycarbonylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/p-1 |
InChI Key |
ZQJNPHCQABYENK-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



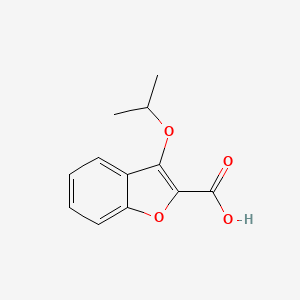
![2-Chlorobenzo[d]oxazole-4-carbonitrile](/img/structure/B8770611.png)
![4-(Methylthio)thieno[3,2-d]pyrimidine](/img/structure/B8770617.png)
